N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide)
CAS No.: 36011-12-8
Cat. No.: VC16966671
Molecular Formula: C18H36N2O4
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36011-12-8 |
|---|---|
| Molecular Formula | C18H36N2O4 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 6-hydroxy-N-[6-(6-hydroxyhexanoylamino)hexyl]hexanamide |
| Standard InChI | InChI=1S/C18H36N2O4/c21-15-9-3-5-11-17(23)19-13-7-1-2-8-14-20-18(24)12-6-4-10-16-22/h21-22H,1-16H2,(H,19,23)(H,20,24) |
| Standard InChI Key | VLSPLZWMDJVMRP-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) consists of a hexane-1,6-diyl backbone flanked by two 6-hydroxyhexanamide groups. The symmetrical arrangement of hydroxyl (-OH) and amide (-CONH-) functional groups facilitates hydrogen bonding and crosslinking in polymer systems . The SMILES notation for the compound is C(CCCNC(=O)CCCCCO)CCNC(=O)CCCCCO, and its InChIKey is VLSPLZWMDJVMRP-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 36011-12-8 | |
| Molecular Formula | C₁₈H₃₆N₂O₄ | |
| Molecular Weight (g/mol) | 344.5 | |
| EC Number | 252-834-1 | |
| LogP | Not reported | - |
Synthesis and Industrial Production
Reaction Pathways
The compound is synthesized via step-growth polymerization, involving the condensation of hexamethylene diamine with 6-hydroxyhexanoic acid derivatives. A typical route proceeds as follows:
-
Activation of Carboxylic Acid: 6-hydroxyhexanoic acid is converted to its acyl chloride or active ester.
-
Amidation: Reaction with hexamethylene diamine under controlled pH (7–9) yields the diamide diol.
Table 2: Synthetic Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | Triethylamine |
| Reaction Time | 4–6 hours |
Scalability and Purification
Industrial-scale production employs continuous flow reactors to enhance yield (>85%). Post-synthesis purification utilizes reverse-phase HPLC with acetonitrile/water gradients (60:40 to 90:10 v/v) and 0.1% phosphoric acid . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid.
Applications in Advanced Material Design
Poly(urethane-co-amide) Copolymers
N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) is copolymerized with diisocyanates (e.g., hexamethylene diisocyanate) to form poly(urethane-co-amide)s. The amide groups introduce rigidity, while urethane linkages provide elasticity, yielding materials with superior tensile strength (40–60 MPa) and glass transition temperatures (Tg) of 80–100°C.
Biomedical Materials
Preliminary studies suggest the compound’s derivatives exhibit biocompatibility, enabling applications in drug-eluting stents and biodegradable scaffolds. Hydroxyl groups facilitate surface functionalization with bioactive molecules (e.g., heparin).
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on C18 columns effectively separates the compound from byproducts. Typical conditions include:
-
Mobile Phase: Acetonitrile/water (70:30) + 0.1% H₃PO₄
-
Flow Rate: 1.0 mL/min
Spectroscopic Methods
-
FTIR: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).
-
NMR: ¹H NMR (DMSO-d₆) signals at δ 1.25–1.45 ppm (methylene protons), δ 3.35 ppm (hydroxyl-bearing CH₂), and δ 6.8–7.2 ppm (amide NH) .
Recent Research Advancements
Enhanced Thermal Stability
Incorporating N,N'-Hexane-1,6-diylbis(6-hydroxyhexanamide) into polyurethane matrices increases decomposition onset temperatures by 30–40°C compared to conventional polyurethanes. This is attributed to hydrogen bonding between amide groups and urethane linkages, which restricts chain mobility.
Self-Healing Polymers
Dynamic hydrogen bonds formed by the compound’s hydroxyl and amide groups enable intrinsic self-healing in copolymer films. Scratch recovery rates exceed 90% after 24 hours at 50°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume